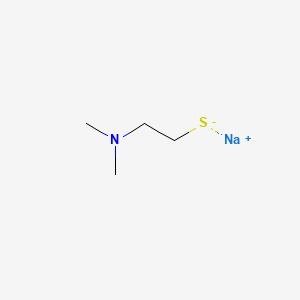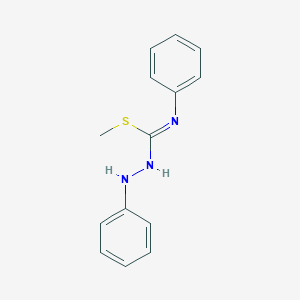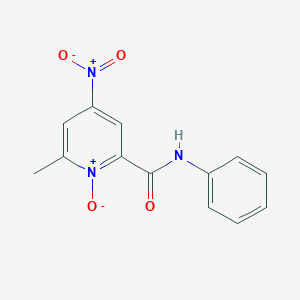
2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a carboxamide group, a methyl group, a nitro group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired substitutions and oxidations .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-methyl-4-nitropyridine. The process may be optimized for yield and purity through the use of advanced catalytic systems and controlled reaction environments .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, nitric acid.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Pyridinecarboxamide, 6-methyl-4-amino-N-phenyl-, 1-oxide .
Aplicaciones Científicas De Investigación
2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-nitropyridine N-oxide: Similar in structure but lacks the carboxamide and phenyl groups.
N-Methyl-2-Pyridinecarboxamide: Similar in structure but lacks the nitro and phenyl groups.
4-Nitro-2-picoline N-oxide: Similar in structure but lacks the carboxamide and phenyl groups.
Uniqueness
2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and carboxamide groups allows for diverse chemical transformations and potential therapeutic applications .
Propiedades
Número CAS |
56387-93-0 |
|---|---|
Fórmula molecular |
C13H11N3O4 |
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
6-methyl-4-nitro-1-oxido-N-phenylpyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C13H11N3O4/c1-9-7-11(16(19)20)8-12(15(9)18)13(17)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,17) |
Clave InChI |
AUHAEDDGJPIUPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=[N+]1[O-])C(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


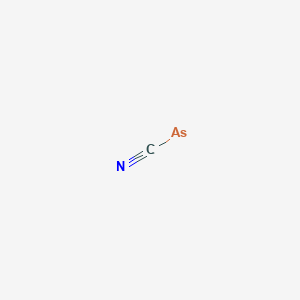


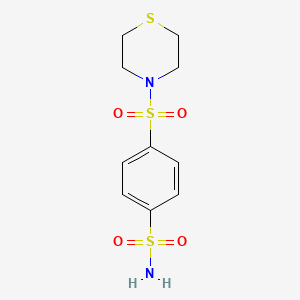




![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)
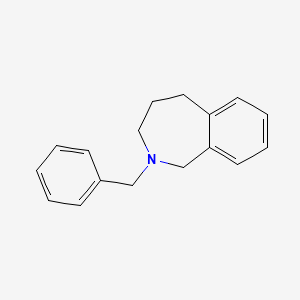
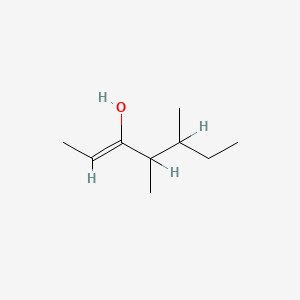
![benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14640882.png)
